molecular formula C9H11N5S B2373634 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione CAS No. 56610-80-1

1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione

Cat. No.: B2373634
CAS No.: 56610-80-1
M. Wt: 221.28
InChI Key: IURONGQHOPTYGU-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-2H-tetrazole-5-thione is an organic compound with a unique structure that includes a tetrazole ring and a dimethylamino group attached to a phenyl ring

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-2H-tetrazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds can cause skin irritation, serious eye irritation, and respiratory system toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the tetrazole ring using sodium nitrite and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)phenyl]-2H-tetrazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Dimethylamino)phenyl]ethanone
  • 4-(Dimethylamino)phenyl-1-methylpyridinium iodide
  • 4-(Dimethylamino)phenyl-1-methylpyridinium iodide

Uniqueness

1-[4-(Dimethylamino)phenyl]-2H-tetrazole-5-thione is unique due to the presence of both a tetrazole ring and a dimethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c1-13(2)7-3-5-8(6-4-7)14-9(15)10-11-12-14/h3-6H,1-2H3,(H,10,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURONGQHOPTYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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